molecular formula C20H30N2O5S B2842894 Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate CAS No. 1208399-32-9

Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate

Cat. No.: B2842894
CAS No.: 1208399-32-9
M. Wt: 410.53
InChI Key: YJAISTXYQCLYLP-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate is a complex organic compound that features a piperidine ring, a tosyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate typically involves multiple steps. One common approach is to start with the piperidine derivative, which is then tosylated to introduce the tosyl group. The next step involves the reaction of this intermediate with an appropriate ethyl ester derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the carbonyl group to an alcohol.

    Substitution: The tosyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate involves its interaction with specific molecular targets. The piperidine ring and tosyl group can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-4-((2-(1-piperidin-2-yl)ethyl)amino)butanoate: Lacks the tosyl group, which may affect its reactivity and biological activity.

    Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)pentanoate: Similar structure but with a longer carbon chain, which could influence its physical properties and applications.

Uniqueness

Ethyl 4-oxo-4-((2-(1-tosylpiperidin-2-yl)ethyl)amino)butanoate is unique due to the presence of both the tosyl group and the piperidine ring, which confer specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

ethyl 4-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5S/c1-3-27-20(24)12-11-19(23)21-14-13-17-6-4-5-15-22(17)28(25,26)18-9-7-16(2)8-10-18/h7-10,17H,3-6,11-15H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAISTXYQCLYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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